2,5-Di-4-pyridinylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2,5-dipyridin-4-ylpyrimidine |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-17-14(18-10-13)12-3-7-16-8-4-12/h1-10H |
InChI Key |
LANCMJJYTCYHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5 Di 4 Pyridinylpyrimidine and Its Analogues
Established Synthetic Pathways for Pyridinylpyrimidines
Traditional methods for constructing the pyrimidine (B1678525) core and attaching aryl substituents remain fundamental in the synthesis of pyridinylpyrimidines. These pathways include classical condensation reactions, which build the heterocyclic ring from acyclic precursors, and cross-coupling reactions, which are used to form carbon-carbon bonds between the pyrimidine ring and pyridine (B92270) moieties.
The most fundamental and widely utilized method for constructing the pyrimidine ring is through the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as amidines, ureas, or guanidines. bu.edu.eg This approach, often referred to as the Pinner synthesis when involving 1,3-dicarbonyl compounds and amidines, is a robust entry into pyrimidine scaffolds. mdpi.com
The general mechanism involves the reaction of a 1,3-dielectrophile with a dinucleophile. For instance, the condensation of a 1,3-dicarbonyl compound with an amidine derivative proceeds via initial nucleophilic attack, followed by cyclization and dehydration to afford the pyrimidine ring. mdpi.com Variations of this reaction can employ β-keto esters or unsaturated ketones as the three-carbon component. mdpi.com The synthesis of the pyrimidine core from non-heterocyclic precursors by condensing a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative is a cornerstone of pyrimidine chemistry. bu.edu.eg
| Reactants | Description | Product Type |
| 1,3-Dicarbonyl Compound + Amidine | Classical Pinner synthesis involving condensation and cyclization. mdpi.com | Substituted Pyrimidines |
| β-Keto Ester + Amidine | A modified Pinner reaction leading to pyrimidinol derivatives. mdpi.comorganic-chemistry.org | 4-Pyrimidinols |
| Enone + N-guanidinobenzylimine | Cyclocondensation reaction to form trifluoromethyl-substituted pyrimidines. bu.edu.eg | 2-(N'-benzylidenehydrazino)-4-trifluoromethylpyrimidines |
| Ethyl β-aminocrotonate + Phenylisocyanate | Condensation reaction to yield substituted uracil (B121893) derivatives. bu.edu.eg | 6-Methyl-3-phenyluracil |
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds between a pre-formed pyrimidine ring and aryl or heteroaryl groups, such as pyridine. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halopyrimidine or pyrimidine tosylate with a pyridylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
This methodology offers a powerful way to introduce pyridinyl substituents at specific positions of the pyrimidine core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For instance, catalyst systems like Pd(PPh₃)₄ have been used for the direct derivatization of chloropyrimidines with various aromatic boronic acids. researchgate.net Similarly, PdCl₂ with specific phosphine (B1218219) ligands has been effective in Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.org These reactions are generally tolerant of a wide range of functional groups, making them highly versatile for the synthesis of complex molecules. researchgate.netsemanticscholar.org
A four-component, one-pot reaction catalyzed by palladium has been described for generating highly substituted pyrimidines from aryl halides, terminal alkynes, molybdenum hexacarbonyl, and amidines. growingscience.com
| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura Coupling | Halopyrimidine + Arylboronic Acid | Pd(PPh₃)₄, Base | High yield, good functional group tolerance. researchgate.net |
| Hiyama Coupling | Pyrimidinyl Tosylate + Organosilane | PdCl₂, PCy₃, CuCl, TBAF | Effective for C2-arylation of pyrimidines. semanticscholar.org |
| Four-Component Coupling | Aryl Halide, Alkyne, Amidine, Mo(CO)₆ | Palladium catalyst | One-pot synthesis of highly substituted pyrimidines. growingscience.com |
Three-component reactions (TCRs) provide an efficient pathway to assemble complex molecules like disubstituted pyrimidines in a single step from three or more reactants, which enhances atom economy and reduces waste. rasayanjournal.co.in A notable example is the ZnCl₂-catalyzed coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org
Another approach involves a facile and practical three-component tandem reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide (NH₄I), to yield a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org These methods offer significant advantages in terms of operational simplicity and the ability to generate diverse libraries of compounds from readily available starting materials. organic-chemistry.org A base-mediated, transition-metal-free, one-pot reaction of amidines, aryl alkynes, and aldehydes has also been developed for the synthesis of multisubstituted pyrimidines. acs.org
| Reactants | Catalyst/Promoter | Product | Advantages |
| Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines | Single-step synthesis. organic-chemistry.org |
| Ketone, NH₄OAc, DMF-DMA | NH₄I | Substituted Pyrimidines | Metal- and solvent-free, broad substrate scope. organic-chemistry.org |
| Amidine, Aryl Alkyne, Aldehyde | Base-mediated | Multisubstituted Pyrimidines | Transition-metal-free, high efficiency. acs.org |
| Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative [3 + 2 + 1] annulation | Substituted Pyrimidines | Eco-friendly, tolerates many functional groups. organic-chemistry.org |
Advanced Synthetic Approaches for Pyridinylpyrimidine Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for pyrimidine synthesis. These include the application of green chemistry principles and the development of novel synthetic routes that offer improved flexibility and functional group tolerance.
Green chemistry aims to reduce the environmental impact of chemical processes. In pyrimidine synthesis, this involves the use of safer solvents, catalysts, and energy sources. rasayanjournal.co.innih.gov Techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions have been successfully applied to pyrimidine synthesis, often leading to shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.inbenthamdirect.com
Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing waste and energy consumption. rasayanjournal.co.in The use of green catalysts and solvents like ionic liquids also contributes to more sustainable synthetic protocols. rasayanjournal.co.inbenthamdirect.com These approaches are not only environmentally friendly but also offer economic benefits through increased efficiency. rasayanjournal.co.in
| Green Technique | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rasayanjournal.co.in | Faster reaction rates, higher yields, reduced byproducts. rasayanjournal.co.in |
| Ultrasound Irradiation | Application of ultrasonic waves to promote chemical reactions. organic-chemistry.orgrasayanjournal.co.in | Enhanced reaction rates, good to excellent yields. organic-chemistry.org |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. rasayanjournal.co.innih.gov | Clean reactions, simple separation, reduced waste. rasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. rasayanjournal.co.in | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in |
| Green Catalysts/Solvents | Use of environmentally benign catalysts and solvents like ionic liquids. rasayanjournal.co.inbenthamdirect.com | Minimal toxicity, biodegradability, potential for recycling. rasayanjournal.co.in |
A more recent and flexible approach to functionalized pyrimidines involves the formation and subsequent conversion of N-vinyl tertiary enamides. organic-chemistry.orgthieme-connect.com This strategy provides convenient access to tetrasubstituted, saturated fused pyrimidines. thieme-connect.com The methodology often involves a two-step, one-pot procedure where a ketone is first condensed with an amine, such as p-methoxybenzyl (PMB) amine, to form an enamine intermediate. organic-chemistry.orgthieme-connect.com This intermediate is then captured with an acid chloride to form the N-vinyl tertiary enamide. thieme-connect.com
This enamide is a versatile precursor that can be converted into the pyrimidine ring through a cyclization reaction, often initiated by an activation step followed by the addition of a nitrile. thieme-connect.comnih.gov This method avoids the need for potentially difficult-to-handle vinyl halides and offers broad functional group tolerance under mild reaction conditions, making it highly valuable for medicinal chemistry applications. organic-chemistry.orgthieme-connect.com The strategic use of the N-PMB group is critical for the successful construction of a wide range of N-vinyl tertiary enamide starting materials. organic-chemistry.org
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Formation of Enamine | Ketone, p-methoxybenzylamine | Enamine Intermediate thieme-connect.com |
| 2 | Acylation | Acid Chloride | N-vinyl Tertiary Enamide thieme-connect.com |
| 3 | Pyrimidine Formation | Nitrile, Activating Agent (e.g., Tf₂O, 2-chloropyridine) | Fused Pyrimidine thieme-connect.comnih.gov |
Synthesis of Pyrimidine-5-carboxylic Esters
A notable and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed, providing a direct route to pyrimidines that lack substitution at the 4-position. organic-chemistry.org This strategy is centered on the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and a variety of amidinium salts. organic-chemistry.orgorganic-chemistry.org
The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared through the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride as a base. organic-chemistry.orgsci-hub.se This resulting sodium salt is stable at room temperature when stored under a nitrogen atmosphere and demonstrates facile condensation with amidinium salts to yield the corresponding pyrimidine derivatives in moderate to excellent yields. organic-chemistry.orgsci-hub.se
A typical procedure involves adding the sodium salt to a solution of the desired amidinium salt in anhydrous dimethylformamide (DMF) and heating the mixture. sci-hub.se The reaction is generally heated to 100°C for one hour under a nitrogen atmosphere. sci-hub.se This method is compatible with a wide range of functional groups on the amidinium salt. organic-chemistry.org The versatility of this reaction is highlighted by the successful synthesis of various 2-substituted pyrimidine-5-carboxylic esters, as detailed in the table below.
Table 1: Synthesis of Various 2-Substituted Pyrimidine-5-Carboxylic Esters This interactive table summarizes the yields for different substituent groups (R) in the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
| Entry | R Group | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 5a | 87 |
| 2 | CH₃ | 5b | 83 |
| 3 | C₂H₅ | 5c | 85 |
| 4 | C₆H₅ | 5d | 95 |
| 5 | 4-CH₃OC₆H₄ | 5e | 96 |
| 6 | SCH₃ | 5f | 86 |
| 7 | NH₂ | 5g | 82 |
| 8 | N(CH₃)₂ | 5h | 91 |
| 9 | 1-pyrrolidinyl | 5i | 98 |
| 10 | 1-piperidinyl | 5j | 96 |
| 11 | 4-morpholinyl | 5k | 97 |
One particularly useful derivative produced by this method is the 2-methylthio substituted pyrimidine (5f). sci-hub.se The 2-alkylthio group is a versatile functional handle that can be readily displaced by various nucleophiles, such as amines, or used in palladium-mediated cross-coupling reactions, offering a gateway to a diverse array of 2-substituted pyrimidine-5-carboxylic esters. sci-hub.se
Purification and Isolation Techniques in Pyridinylpyrimidine Synthesis
The successful synthesis of pyridinylpyrimidine derivatives is critically dependent on effective purification and isolation techniques to obtain the target compound with high purity. A multi-step approach involving precipitation, filtration, extraction, and chromatography is commonly employed.
The initial isolation of the product from the reaction mixture is often achieved through precipitation. sci-hub.se After cooling the reaction mixture to room temperature, the addition of water typically induces the precipitation of the solid pyrimidine product. sci-hub.se The solids are then collected by filtration, washed with water, and dried under a vacuum. sci-hub.se
In cases where the product does not precipitate upon the addition of water, liquid-liquid extraction is the alternative. sci-hub.se The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane, to transfer the product into the organic phase. sci-hub.se
For further purification, column chromatography is a widely used and effective method. nih.gov Silica (B1680970) gel is a common stationary phase for the purification of pyrimidine and pyridine derivatives. nih.gov The crude product is loaded onto a silica gel column, and a carefully selected solvent system (eluent) is passed through the column to separate the desired compound from impurities.
Cation-exchange chromatography is another powerful technique, particularly useful for the purification of pyridine-containing compounds. nih.gov This method is efficient for removing excess reagents, such as 2-aminopyridine, from reaction mixtures and is suitable for both small- and large-scale preparations. nih.gov For instance, pyridylaminated derivatives can be purified using a Dowex 50X8 column, eluting with an ammonium acetate buffer. nih.gov
Additional purification steps for pyridine-based compounds can include treatment with drying agents like solid potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) followed by fractional distillation to remove water and other volatile impurities. lookchem.com In some methods, crude pyridine compounds are treated with an alkali metal compound before a final distillation step to achieve high purity. google.com
Supramolecular Chemistry and Self Assembly of 2,5 Di 4 Pyridinylpyrimidine Systems
Principles of Molecular Recognition and Non-Covalent Interactions
While molecular recognition is a fundamental concept in supramolecular chemistry, and non-covalent interactions such as hydrogen bonding and π-stacking are key drivers of self-assembly, specific studies detailing these phenomena for 2,5-Di-4-pyridinylpyrimidine are not available.
Hydrogen Bonding in Pyrimidine (B1678525) Assemblies
The pyrimidine core and the two 4-pyridinyl substituents in this compound offer multiple sites for potential hydrogen bonding. The nitrogen atoms in both the pyrimidine and pyridine (B92270) rings can act as hydrogen bond acceptors. Research on other pyrimidine-containing structures demonstrates the prevalence of N-H···N and O-H···N hydrogen bonds in their crystal packing. However, without crystallographic or spectroscopic data for this compound, the specific hydrogen bonding patterns, their strengths, and their role in the assembly of this particular molecule remain uncharacterized.
Pi-Stacking Interactions in Supramolecular Architectures
The aromatic rings of this compound make it a candidate for forming π-stacking interactions, which are common in stabilizing the supramolecular architectures of aromatic compounds. These interactions can significantly influence the electronic and photophysical properties of the resulting assemblies. Studies on related bis(pyridyl) compounds have shown evidence of π–π stacking interactions between pyridyl rings of adjacent molecules, contributing to the formation of three-dimensional networks. However, the specific geometry and energetic contributions of π-stacking in this compound have not been reported.
Chalcogen Bonding in Pyridinium-Fused Systems
Chalcogen bonding is a directional non-covalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic center. While there is growing interest in chalcogen bonding in various chemical systems, including those containing pyridine moieties, there is no available research that specifically investigates chalcogen bonding involving this compound. Such studies would require the synthesis of derivatives of this compound containing chalcogen atoms and subsequent structural analysis.
Host-Guest Chemistry and Complex Formation
The structure of this compound suggests it could potentially act as a guest in a suitably sized host molecule or, if incorporated into a larger macrocyclic structure, could itself act as a host. However, the design of host molecules for its specific recognition and the study of its host-guest complexation behavior have not been documented in the available literature.
Design of Host Molecules for Molecular Recognition
The design of host molecules is a sophisticated area of supramolecular chemistry that relies on complementing the size, shape, and electronic properties of the intended guest. While general principles for designing hosts for pyridine or pyrimidine derivatives exist, there are no published examples of host molecules specifically designed to bind this compound.
Controlled Self-Assembly of Pyridinylpyrimidine-Based Structures
The controlled self-assembly of molecules into well-defined superstructures is a cornerstone of supramolecular chemistry. Pyridinylpyrimidine-based systems, including this compound, are of significant interest due to the directional nature of their non-covalent interactions, such as hydrogen bonding and metal-ligand coordination. These interactions allow for the programmed formation of complex architectures.
Hierarchical Self-Assembly Processes
Hierarchical self-assembly involves a stepwise process where initial small, discrete structures associate into progressively larger and more complex architectures. zju.edu.cn This bottom-up construction method allows for a uniform increase in architectural complexity, starting from molecular precursors and growing in dimensionality. zju.edu.cn
In systems related to pyridinylpyrimidines, such as pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, complex flower-shaped supramolecular structures have been observed to form through hierarchical non-covalent interactions. nih.govnih.govresearchgate.net The formation process of these intricate structures occurs in stages, driven by a network of sophisticated hydrogen bonds. nih.gov Studies on these systems demonstrate that complex self-assembly can be achieved through the precise control of non-covalent interactions between single molecules. nih.govnih.govresearchgate.net The modification of functional groups, such as removing hydroxyl groups from the sugar moieties in nucleoside derivatives, can lead to the formation of different superstructures, highlighting the tunability of the assembly process. nih.govnih.gov This principle of modifying molecular structure to direct hierarchical assembly is fundamental to designing systems based on this compound.
Formation of Supramolecular Polymers and Nanostructures
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. nih.govitu.edu.tr These materials can exhibit adaptive, responsive, and self-healing properties. The formation of supramolecular polymers and nanostructures from pyridinylpyrimidine-based building blocks is driven by specific intermolecular recognition events.
A powerful strategy combines coordination-driven self-assembly with hydrogen bonding. zju.edu.cn For instance, by functionalizing metallacycles with interfaces like 2-ureido-4-pyrimidinone (UPy), which forms robust quadruple hydrogen bonds, it is possible to generate hierarchical materials. zju.edu.cn This approach allows for the creation of supramolecular polymers with different topologies, such as one-dimensional chains or two-dimensional cross-linked networks, by simply changing the metal acceptor precursor used in the assembly. zju.edu.cn
Various nanostructures, including nanofibers, nanotubes, and vesicles, can be formed depending on the molecular design and assembly conditions. nih.govscilit.com For example, pyrimido[4,5-d]pyrimidine nucleosides have been shown to self-assemble into complex flower-shaped superstructures with diameters around 40 μm, or alternatively, into microsphere-shaped structures depending on the specific molecular structure. nih.govresearchgate.net The resulting materials can exhibit properties reminiscent of biological structures, such as the strength and elasticity seen in skeletal muscle proteins. zju.edu.cn
Table 1: Examples of Supramolecular Structures from Pyrimidine/Pyridine Derivatives
| Building Block | Assembly Drivers | Resulting Structure | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine nucleoside (J-AT) | Hydrogen bonding | Flower-shaped superstructures (~40 μm) | nih.gov |
| 2'-deoxyribonucleoside derivative | Hydrogen bonding | Microsphere-shaped structures | nih.gov |
| UPy-functionalized organoplatinum(II) metallacycles | Coordination bonds, Quadruple H-bonding | 1D linear chains, 2D cross-linked networks, Nanoscale fibers | zju.edu.cn |
Influence of Solution Concentration and pH on Self-Assembly
The self-assembly process of supramolecular structures is highly sensitive to external conditions such as solution concentration and pH. rsc.org These parameters can alter the balance of intermolecular forces, leading to different assembled morphologies.
Concentration: The formation of ordered structures is often concentration-dependent. For pyrimido[4,5-d]pyrimidine nucleosides, flower-shaped superstructures were observed when the concentration was above a threshold of 0.1 mg/mL. nih.gov Similarly, for pyrimidine-based cationic amphiphiles, the self-assembly into thermodynamically stable nano-aggregates occurs above a specific critical aggregation concentration (CAC). nih.gov At very low concentrations, molecules may remain as monomers or form disordered aggregates.
pH: The pH of the solution can significantly influence self-assembly, particularly for molecules with ionizable groups. The protonation or deprotonation of functional groups changes the electrostatic interactions within the system, which can trigger or inhibit assembly. rsc.org For example, self-assembling peptide amphiphiles have been designed to undergo a morphological transition from isolated molecules or spherical micelles into nanofibers upon a slight reduction in pH from 7.4 to 6.6. nih.gov This transition is rapid, reversible, and dependent on both pH and concentration, as can be mapped in a self-assembly phase diagram. nih.gov In studies of diphenylalanine peptides, simulations show that molecules can assemble into differently shaped nanotubes under acidic, neutral, and basic conditions, driven by a balance of van der Waals and electrostatic interactions. rsc.org
Table 2: Influence of Environmental Factors on Self-Assembly
| System | Factor | Observation | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine nucleoside | Concentration | Flower-shaped structures form above 0.1 mg/mL. | nih.gov |
| Peptide Amphiphile (PA1) | pH & Concentration | Transition from random coil/micelles to β-sheet/nanofibers is triggered by a decrease in pH and is concentration-dependent. | nih.gov |
| 2-Pyrimidinethiolate (2PymS) on Au(111) | Concentration | Most uniform and ordered monolayers formed at an optimal concentration of 0.01 mM. | mdpi.com |
Surface Chemistry and Self-Assembled Monolayers (SAMs)
The ability of pyridinylpyrimidine derivatives to adsorb onto surfaces and form ordered, single-molecule-thick films, known as self-assembled monolayers (SAMs), is critical for applications in molecular electronics, sensing, and corrosion inhibition. mdpi.com The nitrogen atoms within the pyrimidine and pyridine rings play a key role in coordinating to metal surfaces. researchgate.net
Adsorption of Pyrimidine Derivatives on Metal Surfaces
Pyrimidine and pyridine derivatives can spontaneously adsorb onto metal surfaces, such as gold and steel, to form protective and functional layers. researchgate.netrsc.orgnih.govresearchgate.net The adsorption of molecules bearing a thiol (-SH) group onto gold is a widely studied method for forming robust SAMs. mdpi.com For pyrimidine derivatives, the nitrogen atoms in the heterocyclic ring are known to form coordination bonds with metal surfaces, facilitating the formation of an inhibitive hydrophobic layer. researchgate.net
The adsorption process can involve both physisorption (e.g., van der Waals forces) and chemisorption (e.g., coordinate bond formation). researchgate.netresearchgate.net Studies on the adsorption of 2-mercaptopyrimidine on steel show that the process is spontaneous and follows the Langmuir adsorption isotherm, indicating monolayer formation. researchgate.net The strength of adsorption can be significant, with van der Waals interactions alone contributing about 0.7 eV to the adsorption energy of pyridine on coinage metal surfaces like gold. researchgate.net The adsorption of 2,2′-dipyrimidyl disulfide on a Au(111) surface proceeds through the cleavage of the S-S bond, resulting in the formation of a gold-bound 2-pyrimidinethiolate SAM. mdpi.com
Surface Structure and Morphology Characterization
The structure and morphology of SAMs formed by pyrimidine and pyridine derivatives on metal surfaces can be characterized by techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and infrared reflection-adsorption spectroscopy (IRRAS). mdpi.comrsc.orgnih.govresearchgate.net These methods provide detailed information about the ordering, packing density, and molecular orientation within the monolayer.
For pyridine-terminated organothiols on Au(111), highly ordered and densely packed SAMs are readily formed. rsc.orgnih.govresearchgate.net The exact surface structure, or unit cell, can depend on subtle features of the molecular backbone. nih.govresearchgate.net STM imaging has revealed that the structural morphology of 2-pyrimidinethiolate SAMs on Au(111) is markedly influenced by the concentration and pH of the solution from which they are assembled. mdpi.com Optimal conditions, such as a 0.01 mM solution at an acidic pH, lead to uniform, highly ordered domains, whereas other conditions can result in disordered phases or the presence of defects like vacancy islands. mdpi.com Characterization of these surfaces shows that the pyridine-terminated interfaces can exhibit surprising chemical resistance, for example, towards protonation. rsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Pyrimido[4,5-d]pyrimidine nucleoside | J-AT |
| 2-ureido-4-pyrimidinone | UPy |
| Diphenylalanine | FF |
| 2-mercaptopyrimidine | 2-MP |
| 2,2′-dipyrimidyl disulfide | DPymDS |
Orthogonal Self-Assembly Strategies
Orthogonal self-assembly represents a sophisticated strategy in supramolecular chemistry where multiple, non-interfering recognition events are employed to direct the formation of complex, well-defined architectures. This approach is particularly powerful in systems involving this compound and related ligands, where the strategic placement of different binding sites allows for the simultaneous and independent control of assembly processes. By utilizing a combination of distinct non-covalent interactions, such as metal coordination and hydrogen bonding, it is possible to achieve hierarchical structures with a high degree of precision.
The principle of orthogonality in this context relies on the selective and independent nature of the chosen interactions. For instance, the pyridinyl nitrogen atoms of a ligand can selectively coordinate with metal ions, while other functional groups on the same molecule, such as amino or amide moieties, can simultaneously form specific hydrogen bonds with complementary partners. This independence ensures that the formation of one type of bond does not disrupt the formation of another, allowing for the programmed construction of intricate supramolecular assemblies.
Detailed research findings have demonstrated the efficacy of this strategy in creating complex materials. For example, bifunctional ligands that contain both a strong metal-chelating site (like a 2,2'-bipyridine unit) and a robust hydrogen-bonding motif (such as an amino-pyrimidine group) can be used to construct metallosupramolecular polymers. In such systems, the metal coordination directs the formation of a primary metallacyclic or polymeric chain, which is then further organized into higher-order structures through directional hydrogen bonds. nih.gov
One notable example involves the use of 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, a tectoligand with dual binding capabilities. nih.gov This molecule can chelate metal ions through its pyridine and adjacent triazine nitrogen atoms, while the diaminotriazinyl group provides sites for predictable intermolecular hydrogen bonding. nih.gov The interplay of these orthogonal interactions leads to the formation of well-defined, hydrogen-bonded metallotecton networks. nih.gov The specific geometry and connectivity of the final supramolecular architecture are dictated by both the coordination preferences of the metal ion and the hydrogen-bonding patterns of the organic ligand. nih.gov
The table below illustrates examples of orthogonal interactions in pyridine-pyrimidine type systems, highlighting the interacting components and the resulting supramolecular motifs.
| Interacting Component 1 | Interacting Component 2 | Type of Interaction | Resulting Supramolecular Motif |
| Pyridinyl Nitrogen | Transition Metal Ion (e.g., Ag(I), Cu(II)) | Metal Coordination | Metallacycle, Coordination Polymer |
| Amino-pyrimidine Group | Carboxylic Acid | Hydrogen Bonding (N-H···O, O-H···N) | Dimer, 1D Chain |
| Diaminotriazinyl Group | Diaminotriazinyl Group | Hydrogen Bonding (N-H···N) | Linear Tape, Rosette |
| Pyridinyl Nitrogen | Iodo-substituted Benzoic Acid | Halogen Bonding (I···N) | 1D Chain |
Further research has explored the combination of hydrogen and halogen bonds in directing the assembly of supramolecular networks. In these systems, a primary structural motif is established through robust hydrogen bonding between, for example, an amino-pyrimidine moiety and a carboxylic acid. Subsequently, halogen bonds between a halogen atom on one component and a nitrogen atom on another can link these primary motifs into extended one- or two-dimensional architectures. nih.gov The reliability of this approach is high, with the primary hydrogen-bonded synthons forming with near-perfect fidelity, and the secondary halogen bonds providing structural support and directing the higher-order assembly. nih.gov
The following table provides a summary of research findings on the hierarchical assembly driven by orthogonal interactions in related systems.
| Ligand System | Orthogonal Interactions Employed | Resulting Architecture | Key Findings |
| 5-([2,2'-bipyridin]-5-yl)pyrimidine-2-amine with Ag(I) | Metal Coordination (Ag-N), Hydrogen Bonding (N-H···N) | 1D Supramolecular Polymer | Binuclear metallacycles are formed via metal coordination and are subsequently linked into a 1D polymer through hydrogen bonds. nih.gov |
| 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine with Transition Metals | Metal Coordination (M-N), Hydrogen Bonding (N-H···N) | Hydrogen-Bonded Metallotecton Networks | The dual ability of the ligand to coordinate metals and form hydrogen bonds leads to predictable and stable networks. nih.gov |
| Amino-pyrimidine/Pyridine Ligands with Iodo-substituted Benzoic Acids | Hydrogen Bonding (O-H···N, N-H···O), Halogen Bonding (I···N) | 1D and 2D Networks | Hydrogen bonds reliably form the primary structural motif, which is then organized into extended architectures by halogen bonds. nih.gov |
These examples underscore the power of orthogonal self-assembly to create complex and functional supramolecular materials. By carefully designing ligands with multiple, independent binding sites, chemists can program the assembly process to achieve a remarkable level of control over the final structure and properties of the resulting material.
Based on a thorough search of available scientific literature and chemical databases, there is currently no published crystallographic data for the specific compound "this compound." This includes single-crystal X-ray diffraction studies and powder X-ray diffraction (PXRD) data.
As a result, it is not possible to provide the detailed analysis and data tables requested for the following sections:
Crystallographic Analysis and Structural Characterization
Powder X-ray Diffraction (PXRD)
Characterization of Polycrystalline Materials
Without experimental data from techniques like X-ray crystallography, any discussion on crystal structure, molecular conformation in the solid state, intermolecular interactions, or polycrystalline characterization for this specific compound would be speculative and could not be supported by scientific evidence.
In-situ Phase Transitions and Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Techniques such as variable-temperature X-ray diffraction and differential scanning calorimetry are often employed to study these phase transitions in-situ.
A review of available scientific literature indicates that specific studies on the polymorphism or in-situ phase transitions of 2,5-Di-4-pyridinylpyrimidine have not been extensively reported. Research into the polymorphic behavior of related pyridine (B92270) and pyrimidine (B1678525) compounds demonstrates that such molecules can exhibit complex phase diagrams. nih.gov However, without specific experimental data for this compound, a detailed discussion of its polymorphic forms or transition behavior remains speculative.
Based on this analog, a hypothetical crystallographic profile for this compound can be projected.
| Parameter | Value (based on 5-Phenyl-2-(4-pyridyl)pyrimidine analog nih.gov) |
|---|---|
| Chemical Formula | C₁₅H₁₁N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2813 (5) |
| b (Å) | 9.3609 (5) |
| c (Å) | 13.9001 (7) |
| α (°) | 71.462 (2) |
| β (°) | 86.957 (2) |
| γ (°) | 75.788 (3) |
| Volume (ų) | 1109.54 (10) |
| Z | 4 |
| Key Supramolecular Interactions | Weak intermolecular C—H⋯N hydrogen bonds; C—H⋯π(arene) interactions |
Electron Microscopy and Imaging Techniques for Supramolecular Assemblies (e.g., SEM, STM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for the direct visualization of supramolecular architectures on the micro- and nanoscale. These methods provide crucial information on the morphology and hierarchical organization of self-assembled structures.
While SEM or STM images specifically for supramolecular assemblies of this compound are not prominently featured in the reviewed literature, studies on analogous pyrimidine-based systems highlight the potential of this class of molecules to form intricate superstructures. For instance, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have been shown to self-assemble into complex, uniform flower-shaped superstructures with diameters of approximately 40 μm. researchgate.netresearchgate.net The formation and morphology of these complex structures were investigated and confirmed using SEM. researchgate.netnih.gov The self-assembly process is driven by hierarchical non-covalent interactions, primarily hydrogen bonding. researchgate.netrepec.org Similarly, other pyrimidine derivatives have been observed to form supramolecular nanotubes and supercoils, which were directly imaged using TEM. nih.gov
These examples demonstrate that the pyrimidine core is an effective structural motif for directing complex self-assembly. The arrangement of hydrogen bond donors and acceptors in this compound suggests a strong potential for forming well-defined supramolecular polymers and networks, which would be amenable to characterization by electron microscopy techniques.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are fundamental for confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) provides information about the chemical environment of hydrogen and carbon atoms, while Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
For this compound, a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy would be used for its structural confirmation. Although a complete, published spectrum for this specific molecule is not available, the expected spectral features can be predicted based on data from closely related pyrimidine and pyridine derivatives. rsc.orgnih.govnih.govresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyrimidine ring would appear at the downfield end of this region due to the electron-withdrawing effect of the two nitrogen atoms. researchgate.net The protons on the two 4-pyridinyl rings would likely appear as two sets of doublets, characteristic of a para-substituted pyridine ring.
¹³C NMR: The carbon NMR spectrum would show signals for all unique carbon atoms in the molecule. The carbons of the pyrimidine ring are expected to be significantly deshielded, appearing at higher chemical shifts. For example, in related 2,4,6-triaryl pyrimidines, the pyrimidine carbons resonate in the δ 163-165 ppm range, with the C-5 carbon appearing around δ 110 ppm. nih.gov
IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. nih.govd-nb.info The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.
| Spectroscopic Technique | Expected Characteristic Signals/Bands |
|---|---|
| ¹H NMR (ppm) | ~9.3-9.5 (s, pyrimidine H-4/6), ~9.0-9.2 (s, pyrimidine H-2), ~8.7-8.9 (d, pyridinyl H-2/6), ~7.5-7.8 (d, pyridinyl H-3/5) |
| ¹³C NMR (ppm) | ~160-165 (pyrimidine C-2/5), ~155-160 (pyrimidine C-4/6), ~150 (pyridinyl C-2/6), ~145 (pyridinyl C-4), ~121 (pyridinyl C-3/5) |
| IR (cm⁻¹) | 3050-3150 (Aromatic C-H stretch), 1580-1620 (Aromatic C=C and C=N stretch), 1400-1500 (Aromatic ring vibrations), 800-850 (Para-substituted ring C-H bend) |
Research Applications and Functional Materials
Catalysis and Photocatalysis
The integration of 2,5-Di-4-pyridinylpyrimidine into catalytic systems is an area of active investigation, particularly in the development of Metal-Organic Frameworks (MOFs) for photocatalysis.
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. The choice of ligand is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF. While various pyridinyl-based ligands have been used to construct MOFs for photocatalysis, specific studies on frameworks incorporating this compound are limited.
Research on analogous compounds, such as 2,5-bis(pyrid-4-yl)pyridine, has demonstrated the potential of such ligands in creating robust frameworks for environmental remediation. For instance, a Manganese(II)-based MOF using a similar bis(pyridyl) ligand was synthesized and showed notable efficiency in the photocatalytic degradation of various antibiotics in water. researchgate.net These frameworks act as semiconductors; upon light absorption, they generate electron-hole pairs that produce reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) radicals. These radicals are highly effective in breaking down persistent organic pollutants like antibiotics and dyes into less harmful substances. researchgate.net The efficiency of these MOFs is attributed to their high surface area and porous nature, which allows for effective adsorption of pollutants and interaction with the catalytically active sites. mdpi.com
Although direct data on MOFs from this compound is not widely available, the principles established with structurally similar ligands suggest its potential for creating effective photocatalysts for degrading environmental pollutants. researchgate.netmdpi.com
Beyond MOFs, discrete molecular complexes involving pyridinylpyrimidine ligands have applications in catalysis. These can function as either homogeneous catalysts (dissolved in the reaction medium) or heterogeneous catalysts (in a different phase from the reactants). The multiple nitrogen donor sites on this compound allow it to form stable complexes with various transition metals, which can then act as catalytic centers.
While specific catalytic cycles involving this compound complexes are not extensively detailed in the available literature, research on related "pyridodipyrimidine" systems shows their use as redox catalysts for organic transformations, such as the oxidation of alcohols to ketones. nih.gov Nano-catalysts incorporating pyridopyrimidine scaffolds have also been developed, offering advantages like high efficiency, easy separation from the reaction mixture, and recyclability. rsc.org These nano-catalysts have been employed in the synthesis of various heterocyclic compounds. rsc.org The development of such systems highlights a promising direction for the future application of this compound in both homogeneous and heterogeneous catalysis.
Sensing and Molecular Recognition in Materials Science
The ability of a molecule to selectively bind to specific ions or other molecules is fundamental to the development of chemical sensors. The electron-deficient pyrimidine (B1678525) core and the nitrogen atoms of the pyridine (B92270) rings in this compound make it a candidate for designing receptors for molecular recognition.
Molecular recognition relies on non-covalent interactions such as hydrogen bonding, electrostatic forces, and π-π stacking. Synthetic receptors are designed to have a cavity or binding site that is complementary in size, shape, and chemical nature to the target guest molecule or ion. colorado.edu
The structure of this compound allows it to act as a ditopic ligand, potentially binding to metal ions through its nitrogen atoms. This coordination can pre-organize the ligand, creating a specific geometry that is suitable for recognizing and binding anions or neutral guest molecules. While extensive studies on this compound as a primary receptor are not prevalent, the principles are well-established for similar nitrogen-containing heterocyclic compounds. For example, terpyridine-based materials are widely used in sensors, where the binding of a metal ion or another analyte to the terpyridine unit causes a detectable change in the material's optical or electrochemical properties. researchgate.net Similarly, fluoroionophores based on pyridyl-pyrazoles have been synthesized to act as fluorescent chemosensors for detecting specific metal ions like Hg²⁺. acs.org
For a receptor molecule to be useful in a practical sensor, it must be integrated into a material or device that can transduce the binding event into a measurable signal. This often involves immobilizing the receptor on a solid support, such as a polymer film, nanoparticle, or electrode surface.
Applications in this area often utilize changes in fluorescence or color upon analyte binding. For instance, supramolecular gels and polymers incorporating anion receptors can undergo a reversible transition from a gel to a fluid state upon anion exchange, providing a macroscopic signal of the recognition event. acs.org While specific examples for this compound are not detailed, its potential integration into such materials could lead to the development of novel sensors. The compound's rigid structure is advantageous for creating predictable and selective binding cavities within a larger material framework.
Advanced Materials Development
The development of advanced materials with tailored properties is a cornerstone of modern materials science. This compound serves as a versatile building block for creating such materials, primarily through its use as a linker in coordination polymers and MOFs. The properties of these materials, including their porosity, stability, and electronic characteristics, can be fine-tuned by selecting appropriate metal ions and synthesis conditions.
The potential applications for materials derived from this compound are broad. In addition to catalysis and sensing, these materials could find use in gas storage and separation, given the ability to create porous structures with specific pore sizes and surface chemistry. Furthermore, the incorporation of this photoactive ligand into frameworks could lead to applications in optoelectronics, such as in the development of light-emitting devices or components for solar cells, an area where terpyridine-based materials have already shown significant promise. researchgate.net The synthesis of porphyrin-based MOFs for the removal of heavy metal ions from water also showcases the potential of using complex nitrogen-containing ligands to build functional materials for environmental applications. mdpi.com
Integration into Functional Supramolecular Assemblies
The structure of this compound, featuring two pyridine moieties attached to a central pyrimidine core, makes it an excellent bridging ligand for the construction of coordination polymers and other supramolecular structures. The nitrogen atoms on the pyridine rings act as effective coordination sites for metal ions, facilitating the self-assembly of extended networks.
Research has demonstrated that this compound can be used to synthesize two-dimensional (2D) layered coordination polymers. In these structures, the compound acts as a linker, connecting metal centers to form expansive, sheet-like arrays. The specific geometry of the resulting network is influenced by the coordination preferences of the metal ion and the rotational freedom of the pyridine rings.
Key Structural Features of this compound in Supramolecular Assemblies:
| Feature | Description | Implication for Assembly |
| Ligand Type | Bridging Ligand | Connects multiple metal centers to form extended networks. |
| Coordination Sites | Pyridinic Nitrogen Atoms | Act as Lewis base sites for coordination with metal ions. |
| Structural Core | Pyrimidine Ring | Provides rigidity and influences the planarity of the assembly. |
| Peripheral Units | Pyridine Rings | Offer rotational flexibility, allowing for different coordination geometries. |
Exploration in Energy-Related Materials (e.g., solar cells)
The application of pyrimidine-based compounds in energy-related materials, particularly in the realm of organic solar cells, is an active area of research. The electron-deficient nature of the pyrimidine ring makes it a candidate for use as an acceptor unit in donor-acceptor type molecules, which are fundamental to the design of organic photovoltaic materials. These materials are designed to facilitate charge separation and transport upon light absorption, which is the primary mechanism for generating electrical current in a solar cell.
While the broader class of pyrimidine derivatives has shown promise in this area, specific and detailed research into the performance of this compound in solar cell applications is not yet widely documented. The potential utility of this compound would stem from its electronic properties, which can be tuned by modifying the molecular structure. The presence of the pyridine units could also influence the material's morphology and intermolecular interactions when incorporated into the active layer of a photovoltaic device, which are critical factors for device efficiency.
Further investigation is required to determine the specific photovoltaic parameters of devices incorporating this compound, such as power conversion efficiency, open-circuit voltage, and short-circuit current density.
Thin Films and Nanopatterning Applications
The ability to form well-ordered structures on surfaces is a key requirement for many advanced material applications, including electronics and sensor technology. The principles of supramolecular assembly, driven by non-covalent interactions, can be harnessed to create highly organized thin films and nanopatterns.
Given its demonstrated ability to form 2D layered coordination polymers, this compound is a promising candidate for the bottom-up fabrication of functional surfaces. By carefully selecting the metal nodes and reaction conditions, it is theoretically possible to guide the self-assembly of this molecule on a substrate to form a crystalline, patterned thin film. This approach, often referred to as surface-confined coordination chemistry, can produce metal-organic framework (MOF) thin films with precise control over thickness and orientation.
Such ordered films could find applications in areas like chemical sensing, where the pyrimidine and pyridine nitrogen atoms could act as binding sites for analytes, or in catalysis, where the porous structure of the film could host active catalytic species. However, experimental realization and characterization of thin films and nanopatterned surfaces based on this compound remain a developing area of research.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For 2,5-Di-4-pyridinylpyrimidine, methods like Density Functional Theory (DFT) can provide a detailed picture of its molecular orbitals, charge distribution, and various reactivity descriptors.
The electronic properties of heterocyclic compounds are significantly influenced by the arrangement and nature of the heteroatoms. In this compound, the nitrogen atoms in both the pyrimidine (B1678525) and pyridine (B92270) rings are expected to be the most electronegative centers, leading to a non-uniform distribution of electron density. This can be visualized through molecular electrostatic potential (MESP) maps, which would likely show negative potential regions around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or coordination sites for electrophilic species.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For aromatic nitrogen heterocycles, the HOMO is often a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. The precise energies and distributions of these orbitals in this compound would be influenced by the dihedral angles between the pyrimidine and pyridine rings.
Global reactivity descriptors, as defined within the framework of conceptual DFT, can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative measure of different aspects of chemical reactivity. mdpi.com
Table 1: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates the susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates the susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating the self-assembly of molecules into larger, ordered structures. For this compound, MD simulations can provide insights into how individual molecules interact and organize to form supramolecular assemblies, which is crucial for the design of functional materials. The self-assembly process is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The structure of this compound, with its aromatic rings and nitrogen atoms, suggests a propensity for self-assembly. The planar nature of the pyrimidine and pyridine rings can facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. The nitrogen atoms can act as hydrogen bond acceptors, interacting with hydrogen bond donors from neighboring molecules or solvent molecules.
MD simulations can be employed to model the behavior of a large number of this compound molecules in a simulated environment (e.g., in a solvent or in the solid state). By calculating the forces between the molecules and integrating Newton's equations of motion, the trajectory of each molecule can be tracked over time. This allows for the observation of the spontaneous formation of ordered structures, such as columnar stacks or layered arrangements.
Density Functional Theory (DFT) Modeling in Coordination Chemistry
Density Functional Theory (DFT) has become an indispensable tool in modern coordination chemistry for predicting and understanding the structures, bonding, and properties of metal complexes. mdpi.com The this compound molecule possesses multiple nitrogen donor atoms, making it a potentially versatile ligand for coordinating with metal ions. DFT modeling can be used to investigate the coordination behavior of this ligand with various metals, providing insights that are complementary to experimental studies.
Furthermore, DFT can elucidate the nature of the metal-ligand bonding. Analysis of the molecular orbitals of the complex can reveal the extent of sigma donation from the nitrogen lone pairs to the metal and any pi-backbonding from the metal to the ligand's π* orbitals. The calculated electronic structure can be correlated with experimental spectroscopic data, such as UV-Vis and infrared spectra, to validate the theoretical model. doi.org
Table 2: Application of DFT in Studying Coordination Complexes of this compound
| DFT Application | Information Gained | Relevance |
| Geometry Optimization | Predicts the 3D structure of the metal complex, including bond lengths and angles. | Understanding the coordination mode of the ligand and the geometry around the metal center. |
| Electronic Structure Analysis | Calculates molecular orbital energies and compositions, and charge distribution. | Elucidates the nature of metal-ligand bonding and predicts spectroscopic properties. nih.gov |
| Vibrational Frequency Calculation | Predicts infrared and Raman spectra. | Aids in the interpretation of experimental vibrational spectra and confirms the coordination of the ligand. |
| Thermodynamic Calculations | Estimates the stability and reactivity of the complex. | Predicts the feasibility of complex formation and potential reaction pathways. |
By modeling the coordination of this compound with different metal ions, DFT can help in the rational design of new coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with desired electronic, magnetic, or catalytic properties.
Structure-Activity Relationships (SAR) from a Chemical Structure Perspective
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a molecule influences its biological activity or physical properties. nih.gov From a chemical structure perspective, the arrangement of the pyrimidine and pyridine rings in this compound, along with the positions of the nitrogen atoms, are key determinants of its potential interactions and, consequently, its activity.
The pyrimidine core is a well-known scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. researchgate.net The biological activity of pyrimidine derivatives is often modulated by the nature and position of substituents on the pyrimidine ring. In this compound, the two 4-pyridinyl groups are the key substituents.
A hypothetical SAR analysis of this compound would consider how modifications to its structure could affect its properties. For instance:
Substitution on the Pyridine Rings: Introducing electron-donating or electron-withdrawing groups on the pyridine rings would alter the electronic properties of the entire molecule. rsc.org Electron-donating groups would increase the electron density on the pyridine nitrogens, potentially enhancing their ability to act as hydrogen bond acceptors or ligands for metal ions. Conversely, electron-withdrawing groups would decrease the basicity of the pyridine nitrogens.
Substitution on the Pyrimidine Ring: The available positions on the pyrimidine ring could also be functionalized. The introduction of different substituents could modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity or material characteristics. mdpi.com
Isomeric Variations: Changing the point of attachment of the pyridinyl groups to the pyrimidine ring (e.g., to the 2,4- or 4,6-positions) would result in isomers with different shapes and electronic properties, which would likely lead to different activities.
By systematically analyzing the impact of these structural modifications, it is possible to develop a deeper understanding of the SAR for this class of compounds, which can guide the design of new molecules with optimized properties for specific applications.
Future Directions and Emerging Research Areas
Design of Novel Pyridinylpyrimidine Architectures with Tailored Functionalities
The inherent structural features of 2,5-Di-4-pyridinylpyrimidine provide a robust platform for the design of a diverse array of novel molecular architectures. A primary focus of future research will be the synthesis of derivatives with tailored functionalities. This can be achieved by introducing various substituent groups onto the pyrimidine (B1678525) or pyridinyl rings. For instance, the incorporation of chiral auxiliaries could lead to the development of enantioselective catalysts or materials for chiral separations.
Furthermore, the introduction of photoresponsive or redox-active moieties could imbue the resulting materials with tunable optical or electronic properties. The synthesis of such derivatives will allow for the construction of sophisticated supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs), with precisely controlled pore sizes and chemical environments. These materials are expected to find applications in areas such as gas storage, separation, and heterogeneous catalysis.
| Functional Group | Potential Application |
| Chiral Auxiliaries | Enantioselective Catalysis, Chiral Separations |
| Photoresponsive Moieties | Optical Switching, Data Storage |
| Redox-Active Groups | Molecular Electronics, Sensing |
| Bulky Substituents | Control of Porosity in MOFs |
Multicomponent Systems and Orthogonal Functionality
The development of multicomponent systems where this compound acts as a key component is a rapidly emerging research area. The concept of orthogonal functionality, where different components of a system perform distinct and non-interfering functions, is central to this endeavor. By combining this compound with other molecular building blocks, it is possible to create complex systems with synergistic properties.
For example, co-crystallization with hydrogen-bond donors or acceptors can lead to the formation of intricate supramolecular networks with applications in drug delivery and materials science. mdpi.com Another exciting avenue is the integration of this compound-based ligands into polymeric matrices, leading to hybrid materials with enhanced mechanical or thermal properties. The design of such systems requires a deep understanding of intermolecular interactions and the principles of molecular self-assembly.
Advanced Characterization Techniques for Dynamic Systems
As researchers delve into the creation of more complex and dynamic systems based on this compound, the need for advanced characterization techniques becomes paramount. While traditional methods such as single-crystal X-ray diffraction provide static snapshots of molecular structures, they are often insufficient for understanding the behavior of dynamic systems in solution or in response to external stimuli.
Future research will increasingly rely on a suite of advanced techniques to probe the real-time dynamics of these systems. In-situ spectroscopy and diffraction methods will allow for the monitoring of structural changes during chemical reactions or physical processes. Techniques such as variable-temperature NMR and computational modeling will be crucial for understanding the thermodynamics and kinetics of self-assembly and guest-binding processes. These advanced characterization tools will provide unprecedented insights into the structure-property relationships of this compound-based materials.
| Technique | Information Gained |
| In-situ X-ray Diffraction | Real-time monitoring of crystal growth and phase transitions |
| Variable-Temperature NMR | Thermodynamic and kinetic parameters of dynamic processes |
| Small-Angle Neutron Scattering | Characterization of nanoscale structures in solution |
| Molecular Dynamics Simulations | Atomistic insights into conformational changes and host-guest interactions |
Cross-Disciplinary Research at the Interface of Chemistry and Materials Science
The full potential of this compound can only be realized through a concerted effort that bridges the traditional boundaries between scientific disciplines. The interface of chemistry and materials science is a particularly fertile ground for innovation in this area. Chemists can contribute their expertise in molecular design and synthesis to create novel pyridinylpyrimidine derivatives with specific functionalities.
Materials scientists, in turn, can leverage their knowledge of materials processing and characterization to fabricate these molecules into functional devices and materials. This synergistic collaboration will be essential for translating fundamental scientific discoveries into real-world applications. Areas of mutual interest include the development of new electronic materials, sensors, and advanced coatings. The establishment of collaborative research programs and shared facilities will be crucial for fostering this cross-disciplinary approach.
Q & A
Q. How can researchers address gaps in literature for understudied compounds like this compound?
- Methodological Answer : Conduct systematic reviews to identify analogous compounds (e.g., pyrimidine-carboxylic acids ). Propose hypotheses based on structure-activity relationships (SAR) and validate through iterative experimentation. Publish negative results to guide future studies, as seen in open-access educational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
